molecular formula C6H11NaO5S B13718245 Sodium 5-Methoxy-5-oxopentane-1-sulfonate

Sodium 5-Methoxy-5-oxopentane-1-sulfonate

Cat. No.: B13718245
M. Wt: 218.21 g/mol
InChI Key: VEFXBXYWPSNISI-UHFFFAOYSA-M
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Description

Sodium 5-Methoxy-5-oxopentane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a methoxy-substituted pentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-Methoxy-5-oxopentane-1-sulfonate typically involves the reaction of 5-methoxy-5-oxopentanoic acid with a sulfonating agent such as sodium sulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate product. The general reaction scheme can be represented as follows:

[ \text{5-Methoxy-5-oxopentanoic acid} + \text{Sodium sulfite} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-Methoxy-5-oxopentane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfinates, thiols.

    Substitution: Various substituted pentanoic acid derivatives.

Scientific Research Applications

Sodium 5-Methoxy-5-oxopentane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 5-Methoxy-5-oxopentane-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, affecting their function. Additionally, the methoxy and oxo groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 5-amino-4-methoxy-2-nitrobenzenesulfonate
  • Sodium 1-octanesulfonate
  • Sodium sulfinates

Uniqueness

Sodium 5-Methoxy-5-oxopentane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to other sulfonates, it offers a unique balance of hydrophilicity and lipophilicity, making it suitable for diverse applications.

Properties

Molecular Formula

C6H11NaO5S

Molecular Weight

218.21 g/mol

IUPAC Name

sodium;5-methoxy-5-oxopentane-1-sulfonate

InChI

InChI=1S/C6H12O5S.Na/c1-11-6(7)4-2-3-5-12(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1

InChI Key

VEFXBXYWPSNISI-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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